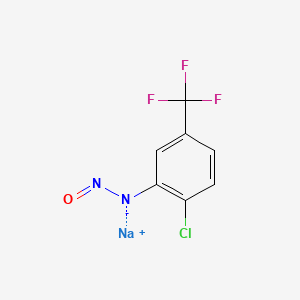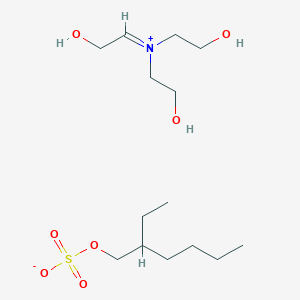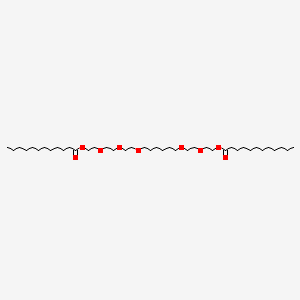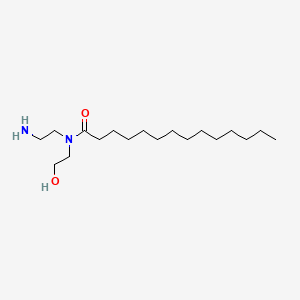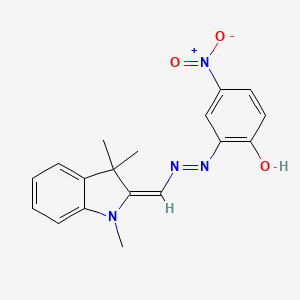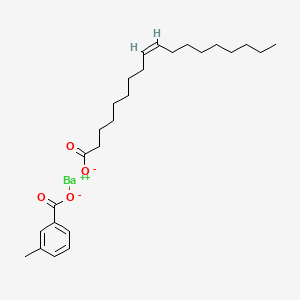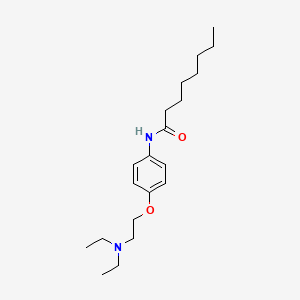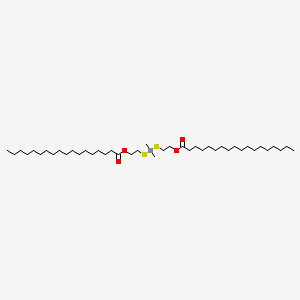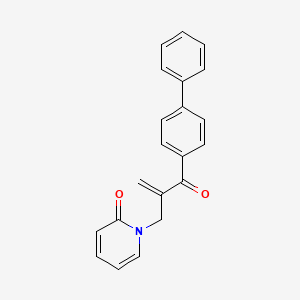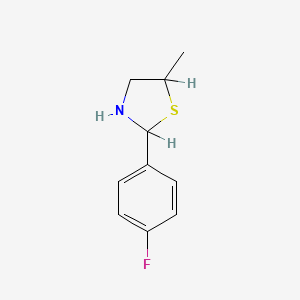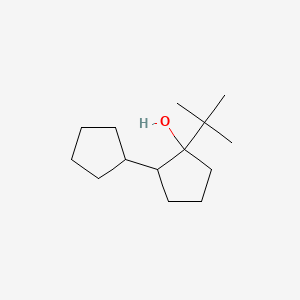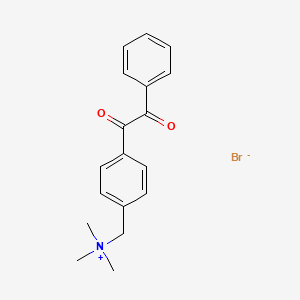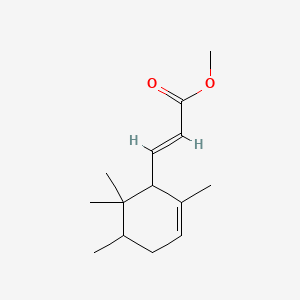
Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is an organic compound with the molecular formula C14H22O2. It is characterized by a cyclohexene ring substituted with methyl groups and an acrylate ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
[ \text{Carboxylic Acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{Methyl Ester} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high-quality product.
化学反応の分析
Types of Reactions
Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
科学的研究の応用
Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical applications.
類似化合物との比較
Similar Compounds
β-Irone: A structurally similar compound with a cyclohexenone ring and methyl substitutions.
α-Irone: Another isomer with a similar structure but different spatial arrangement of substituents.
Methyl-β-ionone: A related compound with a similar cyclohexene ring and methyl groups.
Uniqueness
Methyl 3-(2,5,6,6-tetramethyl-2-cyclohexen-1-yl)acrylate is unique due to its specific combination of a cyclohexene ring with multiple methyl groups and an acrylate ester functional group
特性
CAS番号 |
94201-06-6 |
|---|---|
分子式 |
C14H22O2 |
分子量 |
222.32 g/mol |
IUPAC名 |
methyl (E)-3-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)prop-2-enoate |
InChI |
InChI=1S/C14H22O2/c1-10-6-7-11(2)14(3,4)12(10)8-9-13(15)16-5/h6,8-9,11-12H,7H2,1-5H3/b9-8+ |
InChIキー |
SGYGXBFZOVLTCS-CMDGGOBGSA-N |
異性体SMILES |
CC1CC=C(C(C1(C)C)/C=C/C(=O)OC)C |
正規SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


